molecular formula C20H17Cl2N3O B2977948 1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-06-4

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2977948
CAS No.: 900002-06-4
M. Wt: 386.28
InChI Key: WSJFOGWTGOIJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dichlorobenzonitrile oxide with 3-arylpyrrolo[1,2-a]pyrazine can yield the desired compound through a series of cycloaddition and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the cyclization and functionalization processes. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of chlorine atoms in the dichlorophenyl group makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide include other pyrrolo[1,2-a]pyrazine derivatives and related heterocyclic compounds. Examples include:

  • Pyrrolo[1,2-a]pyrazine derivatives with different substituents on the phenyl or dichlorophenyl groups.
  • Compounds with similar bicyclic core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-14-8-9-16(17(22)13-14)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h1-10,13,19H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJFOGWTGOIJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.